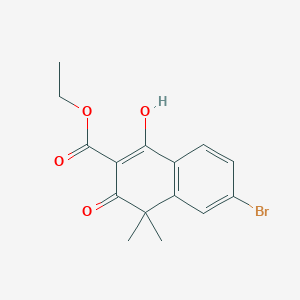![molecular formula C15H13BrO4 B8700105 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)
5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a methoxyphenylmethoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid typically involves a multi-step process One common method starts with the bromination of 2-hydroxybenzoic acid to introduce the bromine atom at the 5-position This is followed by the protection of the hydroxyl group using a suitable protecting group, such as an acetyl groupFinally, the protecting group is removed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-5-methoxybenzoic acid: Similar structure but lacks the methoxyphenylmethoxy group.
5-bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the methoxyphenylmethoxy group.
4-methoxyphenylboronic acid: Similar functional groups but different core structure.
Uniqueness
5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the methoxyphenylmethoxy group. This combination imparts specific chemical properties, making it valuable for targeted applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H13BrO4 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
GJVGTMDBHVAMMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)
![{2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid](/img/structure/B8700029.png)
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)







![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)



